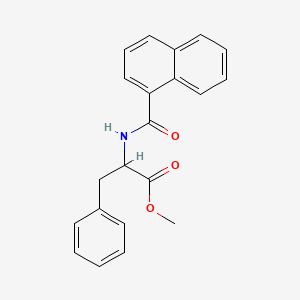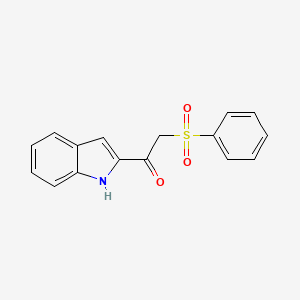
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone
Overview
Description
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone, commonly known as Indole-2-carboxylic acid phenylsulfonyl ethyl ketone (ICP), is a synthetic compound known for its potential as a therapeutic agent. ICP has been studied extensively for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone is not fully understood. However, it has been proposed that 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone exerts its biological activities by modulating various signaling pathways. 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer. In addition, 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been reported to induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its diverse biological activities, making it a valuable tool for researchers. However, there are also some limitations to using 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone in lab experiments. Its mechanism of action is not fully understood, and its bioavailability and pharmacokinetics have not been extensively studied.
Future Directions
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has shown promising results in various preclinical studies. However, further studies are needed to fully understand its mechanism of action and pharmacokinetics. In addition, clinical studies are needed to evaluate its safety and efficacy in humans. Furthermore, the potential of 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone as a therapeutic agent in various diseases, including cancer and diabetes, should be further explored.
Scientific Research Applications
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been reported to induce apoptosis and inhibit the proliferation of cancer cells.
properties
IUPAC Name |
2-(benzenesulfonyl)-1-(1H-indol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(11-21(19,20)13-7-2-1-3-8-13)15-10-12-6-4-5-9-14(12)17-15/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKJCHTSAYSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-biphenylylcarbonyl)amino]-3,5-dibromobenzoic acid](/img/structure/B3856723.png)
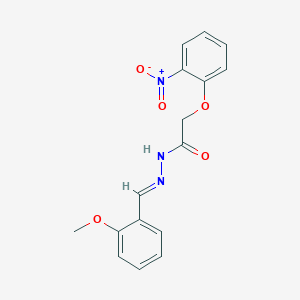
![4-bromo-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]benzohydrazide](/img/structure/B3856733.png)
![3-[(4-isopropoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3856761.png)
![N'-[1-(4-methylphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3856767.png)
![2-methoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856774.png)
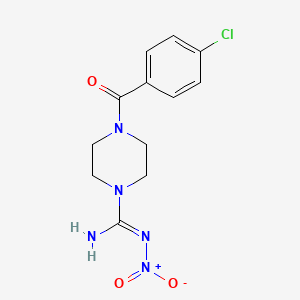
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3856790.png)
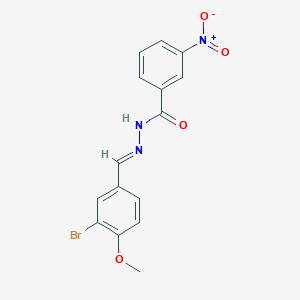

![N-[4-(3-{2-[4-(acetylamino)benzylidene]hydrazino}-2-cyano-3-oxo-1-propen-1-yl)phenyl]acetamide](/img/structure/B3856815.png)
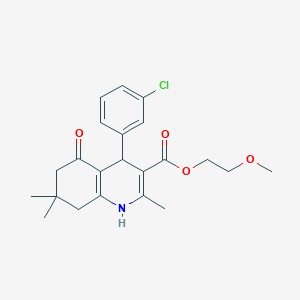
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)
